molecular formula C13H18O3 B8609043 Tert-butyl 4-(2-hydroxyethyl)benzoate

Tert-butyl 4-(2-hydroxyethyl)benzoate

Cat. No.: B8609043
M. Wt: 222.28 g/mol
InChI Key: ODBQGWBBJACQND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(2-hydroxyethyl)benzoate is a useful research compound. Its molecular formula is C13H18O3 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

tert-butyl 4-(2-hydroxyethyl)benzoate

InChI

InChI=1S/C13H18O3/c1-13(2,3)16-12(15)11-6-4-10(5-7-11)8-9-14/h4-7,14H,8-9H2,1-3H3

InChI Key

ODBQGWBBJACQND-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)CCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

t-Butyl p-formylbenzoate (20 g, 97 mmol) was dissolved in dry diethyl ether (300 ml), followed by the dropwise addition of methylmagnesium bromide (3M ethereal solution, 33 ml) under cooling with ice and stirring. The obtained mixture was stirred for one hour and poured into a saturated aqueous solution of ammonium chloride, and the obtained mixture was extracted with ether. The ethereal phase was washed with water, dried and distilled to remove the solvent. The pale-yellow viscous liquid residue thus obtained was subjected to silica gel column chromatography and eluted with a solvent (ethyl acetate/hexane=1:4) to give 21.8 g of t-butyl 4-(hydroxyethyl)benzoate.
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20 g
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300 mL
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33 mL
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Synthesis routes and methods II

Procedure details

A solution of 9-borabicyclo[3.3.1]nonane (9-BBN, 5.65 g, 46.3 mmol) in anhydrous tetrahydrofuran was added to a solution of t-butyl 4-vinylbenzoate (8.47 g, 42.1 mmol) prepared in the Preparative Example 102 in anhydrous tetrahydrofuran in a nitrogen stream. The obtained mixture was stirred at room temperature for 3 hours. 15 ml of water and 17 ml of 3N NaOH were added to the reaction mixture successively, followed by the dropwise addition of 30% aqueous hydrogen peroxide at 50° C. or below. The obtained mixture was stirred as such for one hour and poured into water. The mixture thus obtained was extracted with ethyl acetate. The organic phase was washed with an aqueous solution of common salt, dehydrated and distilled to remove the solvent. The obtained residue was purified by silica gel column chromatography (developer: n-hexane/ethyl acetate=1:1) to give the objective compound. yield: 8.71 g
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5.65 g
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8.47 g
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0 (± 1) mol
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17 mL
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15 mL
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Synthesis routes and methods III

Procedure details

30.47 ml (30.47 mmol) of 1 M borane-THF complex solution are slowly added dropwise to a solution of 3.6 g (15.24 mmol) of [4-(tert-butoxycarbonyl)phenyl]acetic acid in 100 ml of THF at −10° C. with exclusion of oxygen. The mixture is stirred at 0° C. for 4 hours. Subsequently, ammonium chloride solution is added and the mixture is extracted with diethyl ether. The combined organic phases are washed with sodium chloride solution, dried over sodium sulphate and evaporated. 3.2 g (14.4 mmol, 92% yield) of the title compound are obtained.
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3.6 g
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100 mL
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Yield
92%

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